
Dimethyl 2,3-difluorosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-difluorosuccinate is an organic compound with the molecular formula C6H8F2O4 It is a derivative of succinic acid, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-difluorosuccinate can be achieved through the vicinal difluorination of diols. One common method involves the treatment of methyl esters of L-tartrate or meso-tartrate with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). This reaction selectively introduces fluorine atoms at the 2nd and 3rd positions of the succinate backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-difluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms.
Reduction: LiAlH4 or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-difluorosuccinic acid or its derivatives.
Hydrolysis: 2,3-difluorosuccinic acid.
Scientific Research Applications
Dimethyl 2,3-difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which dimethyl 2,3-difluorosuccinate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine can also affect the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-difluorosuccinic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,3-Difluorobutane: A simpler fluorinated compound with similar vicinal difluorination.
1,2-Difluoroethane: Another compound with vicinal fluorine atoms but a simpler structure.
Uniqueness
Dimethyl 2,3-difluorosuccinate is unique due to its combination of ester groups and vicinal fluorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8F2O4 |
|---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
dimethyl 2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChI Key |
HTCDJPGLTNCTGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



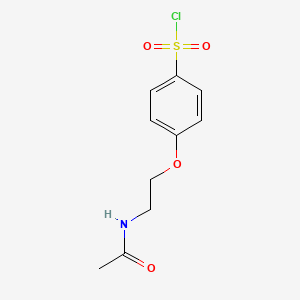
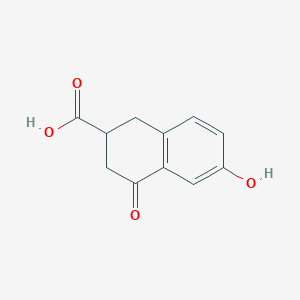

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
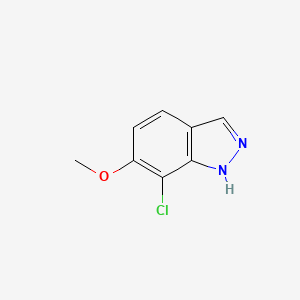


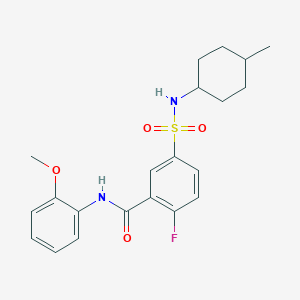
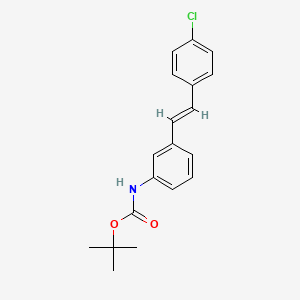

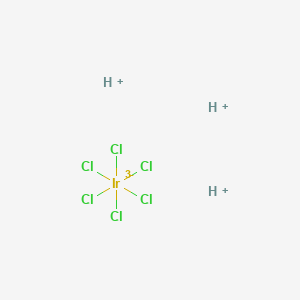
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

